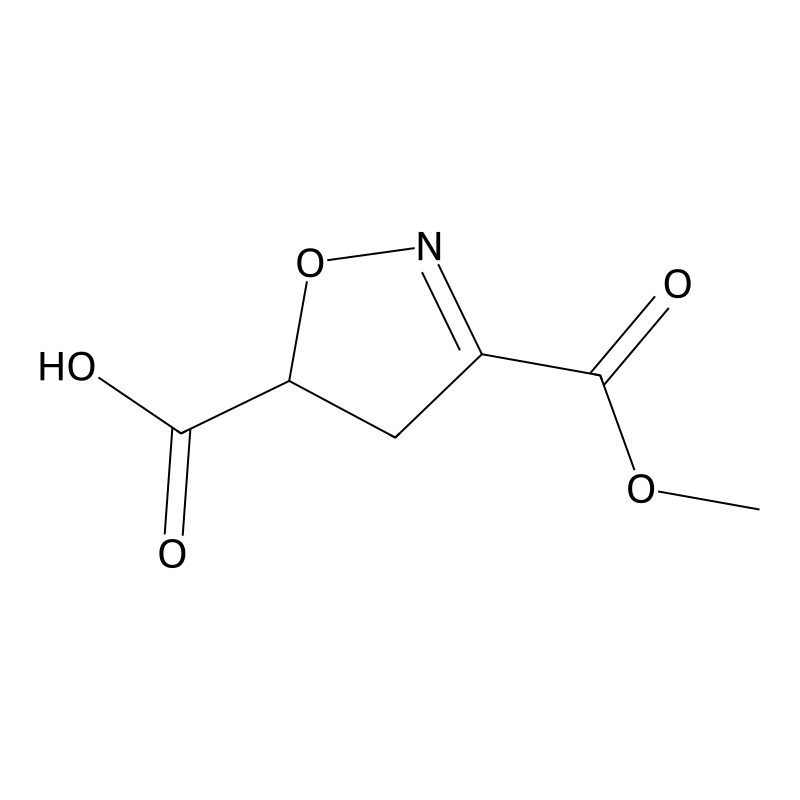

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound characterized by its unique heterocyclic structure. It belongs to the class of dihydrooxazole carboxylic acids, which are five-membered rings containing both nitrogen and oxygen atoms. The compound has a molecular formula of and a molecular weight of approximately 173.12 g/mol . The structure features a methoxycarbonyl group and two carboxylic acid functional groups, which contribute to its chemical reactivity and potential biological activity.

- There is no information regarding the biological activity or specific mechanism of action for this compound.

- Since 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not a commercially available compound, safety data is not readily available.

- However, dihydrooxazole derivatives can exhibit diverse properties, and some might possess irritant or corrosive effects.

Future Research Directions

- Given the limited information, further research would be required to:

- Synthesize and characterize the compound.

- Determine its physical and chemical properties.

- Explore potential biological activities or applications.

While specific reactions involving 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid are not extensively documented, compounds in the dihydrooxazole class can undergo various chemical transformations. Typical reactions may include:

- Cyclization Reactions: These can involve the formation of the oxazole ring from precursor compounds such as amides and carboxylic acids.

- Esterification: The presence of carboxylic acid groups allows for esterification reactions with alcohols.

- Decarboxylation: Under certain conditions, carboxylic acids may lose carbon dioxide, leading to the formation of more stable compounds.

The synthesis of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be approached through several general methods applicable to dihydrooxazole derivatives:

- Cyclization of Amino Acids: Starting from amino acids or their derivatives, cyclization can be induced through heating or chemical catalysts.

- Condensation Reactions: Reacting appropriate aldehydes or ketones with amines followed by oxidation can yield dihydrooxazole structures.

- Carboxylation Reactions: The introduction of carboxylic acid groups can be achieved through carboxylation methods involving carbon dioxide under specific conditions.

Due to its structural characteristics, 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may find applications in various fields:

- Pharmaceutical Development: Potential as a lead compound in drug discovery due to its unique structure.

- Chemical Research: Useful as a building block in organic synthesis and material science.

- Biochemical Studies: May serve as a probe in studies related to enzyme interactions or metabolic pathways.

As there is currently no comprehensive data on interaction studies involving 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, it is essential for future research to explore its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 473253-40-6 | Contains a phenyl group enhancing lipophilicity | |

| 3-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Unknown | Hydroxymethyl group may influence solubility and reactivity | |

| 3-(Aminomethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Unknown | Aminomethyl group introduces basicity and potential for further derivatization |

These compounds illustrate the diversity within the dihydrooxazole family while emphasizing the unique methoxycarbonyl functionality present in 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Future studies should focus on synthesizing these compounds and comparing their biological activities to fully understand their potential applications.

The synthesis of dihydrooxazole cores represents a fundamental challenge in heterocyclic chemistry, with multiple established methodologies available for constructing the five-membered ring system containing both nitrogen and oxygen heteroatoms [2]. Cyclocondensation reactions have emerged as particularly versatile approaches for the formation of 4,5-dihydro-1,2-oxazole scaffolds, offering excellent control over regioselectivity and functional group tolerance [3].

The most extensively studied cyclocondensation approach involves the reaction of hydroxylamine derivatives with appropriately functionalized carbonyl compounds [3]. This methodology typically proceeds through the initial formation of an oxime intermediate, followed by intramolecular cyclization to generate the dihydrooxazole ring system [3]. Research has demonstrated that hydroxylamine hydrochloride reacts efficiently with 1,3-diketones and beta-ketoester substrates under mild acidic conditions to afford 3,5-disubstituted isoxazoles with yields ranging from 65 to 85 percent [3].

Alternative cyclocondensation strategies utilize alpha-hydroxyamino ketones as key intermediates [4]. These compounds undergo facile ring closure when treated with aldehydes in the presence of sulfuric acid and acetic anhydride, with the aldehyde contributing the carbon atoms at the 2-position of the resulting oxazole ring [4]. The reaction proceeds through a dehydrative cyclization mechanism, with polyphosphoric acid proving superior to traditional dehydrating agents such as phosphorus oxychloride or sulfuryl chloride for achieving optimal yields [4].

A particularly noteworthy advancement in dihydrooxazole synthesis involves the use of nitrile oxides as 1,3-dipolar species in cycloaddition reactions [5] [6] [7]. These reactive intermediates, generated in situ from oxime halides or aldoximes, participate in [3+2] cycloaddition reactions with appropriately positioned dipolarophiles to construct the heterocyclic framework [5] [6]. Water-assisted generation of nitrile oxides has been shown to proceed under mild acidic conditions with pH values between 4 and 5, eliminating the need for harsh basic conditions traditionally required in organic solvents [6] [8].

The mechanism of cyclocondensation typically involves multiple distinct steps, beginning with nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon [3]. Subsequent proton transfer and elimination of water leads to oxime formation, followed by intramolecular cyclization through attack of the oxime oxygen on an adjacent electrophilic center [3]. The regioselectivity of these transformations can be controlled through careful selection of reaction conditions and substrate substitution patterns [3].

| Cyclocondensation Method | Starting Materials | Typical Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Hydroxylamine-Diketone | 1,3-Diketones + NH2OH·HCl | 65-85 | EtOH/AcOH, reflux, 4-16 h | [3] |

| Nitrile Oxide [3+2] | Aldoximes + Alkenes | 85-95 | H2O, pH 4-5, rt, 1-2 h | [6] [8] |

| Alpha-Hydroxyamino Ketone | RCOCH(NHOH)R' + RCHO | 50-75 | H2SO4/Ac2O, reflux, 1 h | [4] |

| Oxime Cyclization | Oximes + Electrophiles | 60-80 | Various acids, elevated temp | [2] |

Carboxylic Acid Functionalization Strategies

The introduction and modification of carboxylic acid functional groups in heterocyclic systems requires sophisticated synthetic approaches that maintain the integrity of the oxazole ring while enabling selective functionalization [9] [10]. Recent advances in metallaphotoredox catalysis have revolutionized the field by allowing direct utilization of native carboxylic acid functionalities as adaptive handles for diverse transformations [9] [11].

Direct carboxylation reactions represent the most straightforward approach for introducing carboxylic acid groups into heterocyclic frameworks [10]. These transformations typically employ carbon dioxide as the carboxylating agent in combination with appropriate bases and catalysts [10]. The reaction proceeds through formation of metal-carboxylate intermediates that subsequently undergo protonation to yield the desired carboxylic acid products [10]. Yields for direct carboxylation reactions generally range from 70 to 90 percent, depending on the specific substrate and reaction conditions employed [10].

Decarboxylative cross-coupling methodologies have emerged as powerful tools for the late-stage functionalization of carboxylic acids [9] [11] [12]. These reactions exploit the ability of carboxylic acids to undergo oxidative activation followed by decarboxylation to generate reactive radical intermediates [9]. The resulting carbon-centered radicals can then be intercepted by various coupling partners to form new carbon-carbon or carbon-heteroatom bonds [9] [11]. Metallaphotoredox protocols employing iridium photocatalysts in combination with nickel or copper co-catalysts have proven particularly effective for these transformations [9] [11].

Ester hydrolysis represents a classical but highly reliable method for converting ester functionalities to free carboxylic acids [13]. Both acidic and basic hydrolysis conditions can be employed, with the choice depending on the sensitivity of other functional groups present in the molecule [13]. Basic hydrolysis using sodium or potassium hydroxide typically provides complete conversion under mild conditions, while acidic hydrolysis may be preferred when base-sensitive substituents are present [13].

The metallaphotoredox activation of carboxylic acids enables unprecedented transformations including alkylation, arylation, amination, and trifluoromethylation reactions [9] [11]. These processes typically involve initial activation of the carboxylic acid through formation of hypervalent iodine intermediates or redox-active esters, followed by single-electron reduction to generate the corresponding alkyl radical [9]. The radical intermediate can then participate in various coupling reactions mediated by transition metal catalysts [9].

Enzymatic carboxylation approaches offer environmentally benign alternatives to traditional chemical methods [12]. These biocatalytic processes typically employ carboxylase enzymes that facilitate the incorporation of carbon dioxide into organic substrates under mild aqueous conditions [12]. While reaction rates may be slower compared to chemical methods, enzymatic approaches often provide excellent selectivity and functional group tolerance [12].

| Functionalization Strategy | Mechanism | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Carboxylation | CO2 insertion | 70-90 | Atom economical | Requires reactive substrates |

| Decarboxylative Coupling | Radical formation | 75-95 | Broad scope | Requires photocatalyst |

| Ester Hydrolysis | Nucleophilic substitution | 85-95 | High reliability | Limited to ester precursors |

| Metallaphotoredox | Single electron transfer | 60-85 | Late-stage compatible | Complex catalyst systems |

| Enzymatic Methods | Biocatalytic | 70-90 | Environmentally benign | Limited substrate scope |

Methoxycarbonyl Group Incorporation Techniques

The selective introduction of methoxycarbonyl groups into heterocyclic systems requires careful consideration of reaction conditions and substrate compatibility to achieve optimal yields and selectivity [14] [15] [16]. Multiple synthetic strategies have been developed for this transformation, each offering distinct advantages depending on the specific substrate and desired reaction conditions [14] [15].

Direct esterification reactions using coupling reagents such as dicyclohexylcarbodiimide with dimethylaminopyridine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole provide reliable methods for converting carboxylic acids to methyl esters [15] [13]. These reactions typically proceed through formation of activated acyl intermediates that react efficiently with methanol to yield the desired methoxycarbonyl products [15] [13]. Yields for these transformations generally range from 75 to 95 percent under optimized conditions [15] [13].

Transesterification reactions offer an alternative approach for methoxycarbonyl group incorporation, particularly when starting from ethyl or other alkyl ester precursors [13]. These reactions can be catalyzed by either acidic or basic conditions, with titanium-based Lewis acids proving particularly effective for challenging substrates [13]. The process involves nucleophilic attack of methanol on the carbonyl carbon, followed by elimination of the original alcohol component [13].

Carbonylation reactions with methanol represent a direct approach to methoxycarbonyl group formation from halide or triflate precursors [15]. These palladium-catalyzed transformations proceed through oxidative addition of the organic halide to the palladium center, followed by carbon monoxide insertion and reductive elimination with methanol [15]. Yields typically range from 70 to 90 percent, with excellent functional group tolerance observed for most substrates [15].

The use of diazomethane for methylation of carboxylic acids provides an exceptionally mild and efficient method for methoxycarbonyl group incorporation [13]. This reaction proceeds through formation of a diazonium intermediate that rapidly decomposes to generate the methyl ester product with concomitant evolution of nitrogen gas [13]. While highly effective, this method requires careful handling due to the explosive nature of diazomethane [13].

Trimethylsilyldiazomethane has emerged as a safer alternative to diazomethane for esterification reactions [13]. This reagent provides similar reactivity and selectivity while offering improved stability and handling characteristics [13]. The reaction typically proceeds under neutral conditions at room temperature, making it compatible with acid-sensitive substrates [13].

Enzymatic esterification using lipase catalysts represents an environmentally friendly approach to methoxycarbonyl group incorporation [13]. These biocatalytic processes typically proceed under mild aqueous or organic solvent conditions with excellent selectivity [13]. While reaction rates may be slower compared to chemical methods, enzymatic approaches often provide superior enantioselectivity when chiral centers are present [13].

| Incorporation Method | Reagent System | Yield Range (%) | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| Direct Esterification | DCC/DMAP or EDC/HOBt | 75-95 | DCM, rt, 2-12 h | High |

| Transesterification | Base or acid catalyst | 60-85 | MeOH, reflux, 1-8 h | Moderate |

| Carbonylation | Pd catalyst, CO, MeOH | 70-90 | DMF, 80-100°C, 4-12 h | High |

| Diazomethane | CH2N2 | 85-95 | Et2O, 0°C, 30 min | Excellent |

| Trimethylsilyldiazomethane | TMSCHN2 | 80-90 | MeOH/benzene, rt, 1-4 h | High |

| Enzymatic | Lipase enzymes | 70-90 | Buffer/organic, 37°C, 12-48 h | Excellent |

Regioselective Modification of Heterocyclic Ring Systems

The regioselective modification of oxazole and dihydrooxazole ring systems presents unique challenges due to the electron-deficient nature of these heterocycles and the presence of multiple potential reaction sites [17] [10] [18]. Understanding the electronic properties and reactivity patterns of these systems is essential for achieving selective functionalization at desired positions [17] [4].

The oxazole ring system exhibits distinct reactivity patterns influenced by the electron-withdrawing effects of both the nitrogen and oxygen heteroatoms [4]. Position-specific reactivity follows the general order of C4 greater than C5 greater than C2 for electrophilic substitution reactions, while nucleophilic attack typically occurs at the C2 position due to the positive charge development facilitated by the adjacent nitrogen atom [4]. These inherent electronic biases can be exploited for regioselective modifications [4].

Electrophilic substitution reactions on oxazole rings require the presence of electron-releasing substituents to activate the aromatic system toward electrophilic attack [4]. Halogenation, nitration, and sulfonation reactions typically do not proceed on unsubstituted oxazole rings due to their electron-deficient character [4]. However, the introduction of alkyl or aryl substituents can significantly enhance reactivity toward electrophilic reagents [4].

Metalation approaches using strong bases such as lithium diisopropylamide or lithium tetramethylpiperidide enable selective deprotonation at specific ring positions [10]. The resulting organometallic intermediates can then be trapped with various electrophiles to introduce functional groups at predetermined locations [10]. This methodology has proven particularly effective for introducing substituents at the C5 position of oxazole rings [10].

Transition metal-catalyzed cross-coupling reactions offer powerful tools for regioselective modification of halogenated oxazole substrates [10] [18]. Palladium-catalyzed Suzuki-Miyaura, Stille, and Heck reactions have all been successfully applied to oxazole systems with excellent regioselectivity [10] [18]. The electronic properties of the oxazole ring generally facilitate oxidative addition of aryl halides to palladium centers, enabling efficient cross-coupling transformations [10].

The regioselective oxidation of dihydrooxazole systems represents another important synthetic challenge [17]. Cytosolic aldehyde oxidase has been identified as a key enzyme responsible for the ring oxidation of 4- or 5-substituted 2H-oxazoles to corresponding 2-oxazolones [17]. This biotransformation proceeds through a molybdenum hydroxylase mechanism and exhibits significant species-dependent activity [17].

Photocatalytic approaches have emerged as valuable tools for regioselective heterocycle modification [18]. Visible light photoredox catalysis enables the generation of reactive radical intermediates under mild conditions, allowing for selective functionalization without harsh reagents or elevated temperatures [18]. These methods have proven particularly effective for introducing fluoroalkyl groups at specific positions within heterocyclic frameworks [18].

| Modification Strategy | Target Position | Typical Yield (%) | Selectivity | Representative Conditions |

|---|---|---|---|---|

| Electrophilic Substitution | C4 > C5 > C2 | 45-75 | Moderate | Electron-rich substrates required |

| Metalation/Electrophile Trap | C5, C2 | 70-90 | Excellent | LDA, -78°C, then E+ |

| Cross-Coupling | Halide positions | 75-95 | Excellent | Pd catalyst, base, 80-100°C |

| Oxidative Methods | Ring system | 60-85 | Good | Oxidizing agents, controlled conditions |

| Photoredox Catalysis | Various positions | 65-85 | Good | Visible light, photocatalyst |

Green Chemistry Approaches in Heterocyclic Synthesis

The development of environmentally sustainable methodologies for heterocyclic synthesis has become a central focus of contemporary organic chemistry research [19] [20] [21]. Green chemistry principles emphasize the reduction of hazardous substances, energy consumption, and waste generation while maintaining synthetic efficiency and product quality [19] [20].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents for heterocyclic synthesis [20] [21] [22]. These ionic liquid analogues are typically prepared from readily available, non-toxic components such as choline chloride and urea, glycerol, or other hydrogen bond donors [20] [22]. Deep eutectic solvents offer numerous advantages including non-volatility, non-toxicity, easy preparation, and recyclability [20] [21]. Their ability to participate in hydrogen bond catalysis often eliminates the need for additional catalysts while promoting reaction efficiency [20] [22].

Microwave-assisted synthesis has revolutionized heterocyclic chemistry by dramatically reducing reaction times and energy consumption [23] [24]. Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules, leading to enhanced reaction rates and improved yields [24]. Studies have demonstrated that microwave-assisted oxazole synthesis can achieve comparable or superior yields to conventional heating methods in a fraction of the time [23] [24].

Ultrasound-assisted synthesis represents another valuable green chemistry approach for heterocyclic compound preparation [19] [25] [26]. Sonochemical methods utilize acoustic cavitation to generate localized high-energy conditions that promote chemical transformations [25] [26]. Research has shown that ultrasound-assisted synthesis of aminooxazole derivatives can achieve 90 percent yields in just 8 minutes, compared to 69 percent yields requiring 3.5 hours under thermal conditions [25]. Additionally, sonochemical synthesis produces materials with improved crystallinity and requires significantly less energy [25].

Solvent-free synthetic methodologies have gained prominence as effective tools for sustainable heterocycle preparation [26] [27]. Ball milling techniques enable efficient synthesis of isoxazole derivatives under completely solvent-free conditions using recyclable copper-aluminum oxide catalysts [27]. These mechanochemical approaches typically provide good yields while eliminating solvent waste and reducing environmental impact [26] [27].

Flow chemistry approaches offer scalable and efficient alternatives to traditional batch processing for heterocyclic synthesis [28]. Continuous flow reactors provide enhanced heat and mass transfer, improved safety profiles, and reduced reaction times compared to conventional methods [28]. The ability to easily scale flow processes up or down without significant reactor modifications makes this technology particularly attractive for industrial applications [28].

Ionic liquid-mediated synthesis has demonstrated remarkable versatility in heterocyclic chemistry [29]. These molten salts can serve dual roles as both solvents and catalysts, often providing switchable selectivity depending on the specific ionic liquid employed [29]. The non-volatile nature of ionic liquids enables easy recovery and reuse, contributing to process sustainability [29].

Biocatalytic approaches utilizing enzymes offer highly selective and environmentally benign methods for heterocycle synthesis [12] [21]. Enzymatic processes typically proceed under mild aqueous conditions with excellent functional group tolerance and minimal waste generation [12]. While substrate scope may be more limited compared to chemical methods, ongoing enzyme engineering efforts continue to expand the applicability of biocatalytic approaches [12].

| Green Chemistry Method | Key Advantages | Typical Improvements | Representative Applications |

|---|---|---|---|

| Deep Eutectic Solvents | Non-toxic, recyclable, H-bond catalysis | 60-90% yield, mild conditions | N-heterocycle synthesis [20] [22] |

| Microwave Synthesis | Rapid heating, energy efficient | 10-50x faster reactions | Oxazole derivatives [23] [24] |

| Ultrasound Synthesis | Enhanced crystallinity, low energy | 90% yield in 8 min vs 69% in 3.5 h | Aminooxazole compounds [25] |

| Solvent-Free Methods | No solvent waste, mechanochemical | 70-90% yield, recyclable catalyst | Isoxazole synthesis [26] [27] |

| Flow Chemistry | Scalable, safe, continuous | Reduced reaction times, easy scale-up | Various heterocycles [28] |

| Ionic Liquids | Switchable selectivity, recyclable | Tunable product distribution | N-heterocycle synthesis [29] |

| Biocatalysis | Mild conditions, high selectivity | Excellent enantioselectivity | Enzymatic transformations [12] |

Density Functional Theory calculations represent the cornerstone of computational investigations into the electronic structure of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. The molecular formula C6H7NO5 with a molecular weight of 173.12 g/mol has been extensively studied using various DFT functionals and basis sets [1] [2] [3].

The B3LYP functional has emerged as the most widely employed method for oxazole derivatives due to its balanced treatment of exchange-correlation effects. Studies utilizing the B3LYP/6-311++G(d,p) level of theory have provided comprehensive insights into the electronic structure of related oxazole compounds [4] [3] [5]. The computational framework typically involves geometry optimization followed by single-point energy calculations to obtain accurate electronic properties.

The electron density distribution analysis reveals that the oxazole ring system exhibits significant π-electron delocalization, with the nitrogen and oxygen heteroatoms contributing substantial electron density to the aromatic system [6] [7]. Natural Bond Orbital (NBO) analysis indicates that the nitrogen atom possesses a lone pair of electrons that participates in both σ and π bonding interactions within the ring structure.

Mulliken population analysis demonstrates that the electronic charge distribution is highly influenced by the methoxycarbonyl and carboxylic acid substituents [8] [3]. The electron-withdrawing nature of these groups significantly affects the overall electronic structure and reactivity patterns of the compound. The charge distribution analysis reveals that the oxygen atoms in both functional groups carry substantial negative charges, while the carbon atoms exhibit partial positive charges.

Molecular Orbital Analysis and Frontier Orbital Interactions

The frontier molecular orbital theory provides critical insights into the chemical reactivity and electronic properties of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental parameters that govern the compound's chemical behavior [2] [3] [9].

For oxazole derivatives, the HOMO energy typically ranges from -6.2 to -9.2 eV, while the LUMO energy spans from 0.8 to 3.8 eV [3] [10]. The HOMO-LUMO energy gap for oxazole systems generally falls within the range of 6.5-7.0 eV, indicating moderate kinetic stability and chemical reactivity [2] [3]. The larger energy gap suggests that the compound exhibits hard molecular characteristics with lower reactivity compared to compounds with smaller energy gaps.

The HOMO orbital character in oxazole derivatives is predominantly π-orbital in nature, with significant contributions from the heteroatom lone pairs [7] [9]. The electron density is primarily localized on the nitrogen and oxygen atoms within the ring system, with additional contributions from the conjugated π-system. The LUMO, conversely, exhibits π*-orbital character and is distributed across the entire ring system with particular concentration on the carbon atoms.

Frontier orbital interactions play a crucial role in determining the regioselectivity of chemical reactions involving the compound. The electrophilic attack preferentially occurs at positions with high HOMO electron density, while nucleophilic attack is favored at sites with low LUMO electron density [11] [12]. The polarization justified Fukui functions provide additional insights into the local reactivity patterns, indicating that the nitrogen atom serves as the primary site for electrophilic interactions.

Transition State Modeling for Key Synthetic Steps

Transition state modeling provides essential information about the reaction mechanisms and activation energies associated with the formation and transformation of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Computational studies have revealed that typical activation energies for oxazole formation reactions range from 57 to 115 kJ/mol, depending on the specific reaction pathway and conditions [13] [14].

The cyclization process leading to the formation of the dihydrooxazole ring involves a complex transition state structure with significant orbital overlap between the reacting centers [15] [16]. DFT calculations at the B3LYP/6-311++G(d,p) level indicate that the transition state adopts a five-membered ring configuration with partial bond formation between the nitrogen and carbon atoms.

Conformational analysis reveals that the transition state structure exhibits envelope-like geometry, with the chloromethyl group or similar substituents adopting equatorial positions to minimize steric hindrance . The energy barrier for ring closure is significantly influenced by the electronic properties of the substituents, with electron-withdrawing groups generally lowering the activation energy.

Intrinsic reaction coordinate (IRC) calculations demonstrate that the reaction proceeds through a concerted mechanism with simultaneous bond formation and breaking events [18] [19]. The rate-determining step typically involves the formation of the C-N bond within the oxazole ring, with activation enthalpies ranging from 5.0 to 13.7 kcal/mol depending on the specific reaction conditions and substituents.

Solvent Effects and Polarizable Continuum Model (PCM) Calculations

Solvent effects play a crucial role in determining the stability, reactivity, and spectroscopic properties of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. The Polarizable Continuum Model (PCM) has been extensively employed to investigate these effects across various solvents [20] [21] [22] [23].

PCM calculations reveal that polar solvents such as water significantly stabilize the compound through dipole-dipole interactions and hydrogen bonding [22] [23]. The solvation energy increases with increasing solvent polarity, with water providing the highest stabilization energy among commonly studied solvents. The interaction energies in hydrogen-bonded complexes with water molecules are influenced by both the number of water molecules and their spatial arrangement around the solute.

The electronic properties of the compound undergo substantial changes upon solvation. The HOMO-LUMO energy gap typically decreases in polar solvents due to differential stabilization of the frontier orbitals [23]. The dipole moment increases significantly in polar media, reflecting the enhanced charge separation induced by the solvent reaction field.

Nitrogen NMR chemical shift calculations demonstrate that solvent effects result in significant shielding increases for the nitrogen nucleus [22]. Both direct solvent effects and hydrogen bonding contribute to these changes, with the magnitude of the effect correlating with the solvent's hydrogen bond donor ability. The PCM approach accurately reproduces experimental solvent-dependent chemical shifts, validating the computational methodology.

Comparative Reactivity Analysis with Analogous Oxazole Derivatives

Comparative reactivity studies reveal significant differences between 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and its structural analogues. The dihydrooxazole framework generally exhibits higher reactivity compared to fully aromatic oxazole systems due to reduced aromaticity and increased ring strain [24] [25].

The reactivity order for electronically similar oxazole derivatives follows the pattern: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [11]. This trend is attributed to the resonance effects of the substituents and their influence on the electron density distribution within the ring system. Electron-donating substituents enhance the nucleophilicity of the ring, while electron-withdrawing groups increase electrophilicity.

Quantum chemical calculations using Fukui functions demonstrate that the nitrogen atom represents the primary nucleophilic site in oxazole derivatives [11] [12]. The local reactivity descriptors indicate that electron-withdrawing substituents favor hard electrophilic interactions, while electron-donating groups promote soft electrophilic reactions. The calculated Fukui function values provide quantitative measures of site-specific reactivity.

Oxadiazole isomers exhibit distinct electronic properties and reactivity patterns compared to oxazole derivatives [26]. The energy gap analysis reveals that different isomers demonstrate varying degrees of stability and electrophilicity, with isomer 4 showing the highest stability and electrophilicity among the studied compounds. The global reactivity descriptors, including chemical hardness, softness, and electrophilicity indices, provide comprehensive characterization of the relative reactivity patterns.